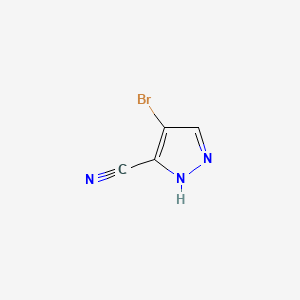

4-bromo-1H-pyrazole-3-carbonitrile

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in heterocyclic chemistry. numberanalytics.commdpi.comglobalresearchonline.net This structural motif is not only of theoretical interest but is also a core component in a vast array of compounds with significant biological and material properties. numberanalytics.commdpi.comglobalresearchonline.netresearchgate.net Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.net The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological characteristics. This adaptability has made pyrazoles a focal point in medicinal chemistry and drug discovery, leading to the development of numerous therapeutic agents. mdpi.comnih.gov

Contextualization of Halogenated Pyrazoles as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the pyrazole ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrazoles, such as 4-bromopyrazole, serve as versatile building blocks for a variety of chemical transformations. sigmaaldrich.com The carbon-halogen bond provides a reactive handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the construction of complex organic molecules. The regioselective introduction of functional groups through these coupling reactions allows for the synthesis of a diverse library of pyrazole derivatives with tailored properties.

Overview of 4-Bromo-1H-pyrazole-3-carbonitrile as a Key Building Block for Advanced Chemical Structures

Within the class of halogenated pyrazoles, this compound stands out as a particularly valuable and versatile building block. chemimpex.com This compound incorporates three key functional groups: the pyrazole core, a bromo substituent, and a nitrile group. This unique combination of reactive sites makes it an essential precursor for the synthesis of a wide range of advanced chemical structures, particularly in the fields of medicinal and agricultural chemistry. chemimpex.com The bromine atom at the 4-position and the nitrile group at the 3-position offer orthogonal reactivity, allowing for selective transformations at either site. This has led to its use in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as agrochemicals such as pesticides and herbicides. chemimpex.com

| Property | Value |

| Molecular Formula | C4H2BrN3 |

| Molecular Weight | 171.98 g/mol |

| CAS Number | 288246-16-2 |

| Appearance | White to pale yellow powder |

| Melting Point | 154-158 °C |

The strategic importance of this compound is underscored by its frequent application in the synthesis of complex heterocyclic systems. For instance, it serves as a precursor for pyrazolo[1,5-a]pyrimidines and other fused pyrazole derivatives, which are known to possess significant biological activities. nih.govmdpi.com The ability to functionalize the pyrazole ring at multiple positions through a series of selective reactions makes this compound an indispensable tool for the modern organic chemist.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951467 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288246-16-2 | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1h Pyrazole 3 Carbonitrile and Its Precursors

Classical Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis. Classical methods predominantly rely on the condensation of a nitrogen-containing binucleophile, most commonly hydrazine (B178648) or its derivatives, with a three-carbon electrophilic component.

The most traditional and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound under acidic catalysis. jk-sci.combeilstein-journals.orgyoutube.com The mechanism begins with the nucleophilic attack of one nitrogen of the hydrazine on one of the carbonyl groups to form an imine, followed by an intramolecular attack of the second nitrogen on the remaining carbonyl group. jk-sci.comyoutube.com Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

Alternative precursors to 1,3-dicarbonyls can also be employed. For instance, α,β-unsaturated carbonyl compounds can react with hydrazine derivatives. beilstein-journals.orglongdom.org This reaction typically proceeds through a Michael addition followed by cyclization and oxidation to yield the aromatic pyrazole. beilstein-journals.org Similarly, cross-conjugated enynones have been used in cyclocondensation reactions with arylhydrazines to regioselectively produce pyrazole derivatives without the need for special conditions or catalysts. nih.gov

A significant challenge in these syntheses can be the availability of substituted hydrazines. To address this, one-pot procedures have been developed where the hydrazine precursor is generated in situ. One such method involves the copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by deprotection and subsequent cyclocondensation with a 1,3-dicarbonyl compound. beilstein-journals.org

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| Precursor 1 | Precursor 2 | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine | Catalytic Acid | Pyrazole | jk-sci.com |

| α,β-Unsaturated Carbonyl | Tosylhydrazine | Base | N-functionalized Pyrazole | beilstein-journals.org |

| Cross-conjugated Enynone | Arylhydrazine | None (neat reaction) | Substituted Pyrazole | nih.gov |

| Enaminone | Hydrazine Dihydrochloride | Ammonium Acetate (in water) | 1-H-Pyrazole derivative | longdom.org |

The reaction between 1,3-dicarbonyl compounds and hydrazines remains a cornerstone of pyrazole synthesis. beilstein-journals.orgyoutube.comgoogle.com The versatility of this method stems from the wide availability of both reaction partners. The 1,3-dicarbonyl compounds themselves can be generated in situ to facilitate one-pot syntheses. For example, enolates can react with carboxylic acid chlorides, or β-ketoesters can be acylated using catalysts like samarium(III) chloride to produce the required 1,3-diketone intermediate immediately prior to cyclization with hydrazine. beilstein-journals.orgnih.gov

The reaction tolerates a broad range of functional groups on both the dicarbonyl compound and the hydrazine, allowing for the synthesis of diversely substituted pyrazoles. rsc.org However, a key consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, a mixture of two regioisomeric pyrazoles can be formed, which may necessitate a subsequent separation step. beilstein-journals.org

Table 2: In Situ Generation and Cyclization of 1,3-Dicarbonyls

| Dicarbonyl Precursor | Acylating/Coupling Agent | Catalyst | Cyclization Partner | Reference |

|---|---|---|---|---|

| Enolate | Carboxylic Acid Chloride | None specified | Hydrazine | beilstein-journals.org |

| Ethyl Acetoacetate (B1235776) (β-ketoester) | Self (acylation) | SmCl₃ | Hydrazine | beilstein-journals.org |

| Acetone Dicarboxylic Acid Ester | Oxamic Acid Thiohydrazide | Iodine | Self (thiohydrazide contains N-N) | rsc.org |

Strategies for Selective Bromine Atom Introduction

Achieving the correct substitution pattern, specifically the placement of a bromine atom at the C4 position, requires carefully chosen synthetic strategies. This can be done by either direct halogenation of a pre-formed pyrazole ring or by incorporating the bromine atom during the ring-forming process.

The direct electrophilic bromination of pyrazole and its derivatives is a common method for introducing a bromine atom onto the heterocyclic ring. researchgate.net The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. However, the reaction conditions must be controlled to prevent over-bromination or side reactions.

For sensitive substrates, milder brominating agents are preferred. Bromo(hetero)arenes are valuable starting materials for further functionalization, and methods for their preparation are of significant interest. mdpi.comresearchgate.net The reaction of a pre-formed pyrazole, such as 1-phenyl-1H-pyrazol-3-ol, with reagents like sodium hydride and methyl iodide is one route to creating functionalized pyrazoles that can subsequently be brominated or used in cross-coupling reactions. mdpi.comresearchgate.net For the direct introduction of bromine, reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are often used. The choice of solvent and temperature can significantly influence the regioselectivity and yield of the reaction.

A more streamlined approach involves the introduction of the bromine atom during a multi-component reaction (MCR) that constructs the pyrazole ring. This can be achieved either by using a brominated building block or by including a brominating agent in the reaction mixture.

One such strategy involves an iodine-promoted cascade reaction of 1,3-dicarbonyl compounds with oxamic acid thiohydrazides, which proceeds through an in situ halogenation step. rsc.orgrsc.org While this specific example uses iodine, it demonstrates the feasibility of incorporating a halogenation step within a cyclization cascade. A similar approach with a bromine source could theoretically yield the desired 4-bromo-pyrazole. Alternatively, a precursor already containing bromine, such as a 1-Boc-4-bromopyrazole, can be used in subsequent reactions like palladium-catalyzed borylation to build more complex structures. google.com

Formation of the Carbonitrile Functionality in Pyrazole Systems

The introduction of the carbonitrile (cyano) group at the C3 position is another critical step. This can be accomplished by starting with a nitrile-containing precursor or by converting another functional group into a nitrile on the pyrazole ring.

A highly effective strategy is to use a small, nitrile-containing molecule as a key building block in the ring-forming reaction. Malononitrile (B47326) is a common precursor in MCRs for synthesizing various nitrogen-containing heterocycles. nih.govmdpi.com For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative can directly yield a 5-amino-pyrazole-4-carbonitrile. nih.gov

Another approach involves the cyclization of specifically designed acyclic precursors. For instance, 3-oxoalkanonitriles can be reacted with trichloroacetonitrile (B146778) to form an intermediate which then condenses with hydrazine to afford 3-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov Furthermore, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile itself serves as a versatile precursor for creating more complex fused pyrimidine (B1678525) systems. ekb.eg These methods build the pyrazole ring with the carbonitrile group already correctly positioned, often deriving it from a malononitrile or cyanoacetate (B8463686) starting material. researchgate.netresearchgate.net

Regioselective Synthetic Routes to 4-Bromo-1H-pyrazole-3-carbonitrile

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when dealing with unsymmetrical precursors, to ensure the desired arrangement of substituents on the pyrazole ring. thieme-connect.com Classical methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, but these can lead to mixtures of regioisomers if the diketone is not symmetrical. thieme-connect.com To address this, various regioselective strategies have been developed.

One-pot, solvent-free reactions have been shown to be an environmentally and economically advantageous approach. jmcs.org.mx For instance, the reaction of 1,3-diketones with hydrazines followed by in-situ bromination using an N-brominating agent like N-bromosaccharin can afford 4-bromo-1,3,5-trisubstituted pyrazoles with good yields. jmcs.org.mx The choice of brominating agent is important; N-bromosaccharin is noted to be more reactive than N-bromosuccinimide (NBS). jmcs.org.mx

Another approach involves the cyclocondensation of β-ketoesters with hydrazines. For example, the reaction of ethyl acetoacetate with hydrazine hydrate, aldehydes, and malononitrile can lead to the formation of pyranopyrazole derivatives in a multicomponent reaction. nih.gov The regioselectivity in these reactions can be controlled by the reaction conditions and the nature of the starting materials.

Furthermore, the synthesis of tetrasubstituted pyrazoles has been achieved through a one-pot cascade reaction involving the chemo-selective synthesis of monocyclic or tricyclic-fused pyrazoles. rsc.org The reaction of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine in the presence of a base like cesium carbonate in DMF has been reported to produce 3,4,5-trisubstituted pyrazoles in a regioselective manner. rsc.org

The table below summarizes some regioselective synthetic methods for pyrazole derivatives.

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| 1,3-Diketones, Hydrazines | N-Bromosaccharin | 4-Bromo-1,3,5-trisubstituted pyrazoles | jmcs.org.mx |

| Aldehydes, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine | Pyrano[2,3-c]pyrazoles | nih.gov |

| Thiazolidinedione chalcones, Benzaldehydes, N-Tosyl hydrazine | Cs2CO3 in DMF | 3,4,5-Trisubstituted pyrazoles | rsc.org |

| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |

Advanced and Green Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. This includes the use of electrocatalysis, various metal-based catalysts, multicomponent reactions, and one-pot sequences. pharmacognosyjournal.net

Electrosynthesis offers a green alternative to conventional chemical methods. The bromination of pyrazoles to produce 4-bromosubstituted derivatives can be achieved through electrosynthesis on a platinum anode in an aqueous sodium bromide solution. researchgate.net This method utilizes galvanostatic electrolysis under diaphragm conditions. The efficiency of this process can be influenced by the substituents on the pyrazole ring; donor groups like methyl or ethyl tend to promote bromination, while acceptor groups such as nitro or carboxylic acid have a less significant effect. researchgate.net Yields for 4-bromosubstituted derivatives from various pyrazole precursors have been reported to be in the range of 70-94%. researchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in cross-coupling reactions to form C-N and C-C bonds, which are essential for constructing substituted pyrazoles. acs.org For instance, the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using ligands like tBuBrettPhos, provides an efficient route to N-arylpyrazoles. acs.org Another innovative approach involves the palladium-catalyzed ring-opening of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.orgthieme-connect.com This reaction can be optimized using Pd(OAc)2 as the catalyst in the presence of additives like CsF and K2S2O8. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper catalysts offer a more economical alternative to palladium for pyrazole synthesis. Copper-catalyzed reactions, such as the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, can produce substituted pyrazoles with high regioselectivity. rsc.org These reactions often utilize inexpensive copper salts like Cu2O or CuI and can be performed under mild conditions. thieme-connect.comrsc.org Copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes also provide a versatile route to 1,3- and 1,3,4-substituted pyrazoles. rsc.org

Nanocomposite Catalysis: Nanocatalysts are gaining attention due to their high surface area and catalytic activity. Various nanocomposites have been employed for pyrazole synthesis. For example, a chitosan-La2O3 nanocomposite has been used as a recyclable heterogeneous base catalyst. nih.gov Similarly, SnO–CeO2 and Fe3O4 nanoparticles have been demonstrated as efficient catalysts for the one-pot synthesis of pyrazole derivatives in green solvents like water. springerprofessional.deresearchgate.net These catalysts are often reusable, adding to the sustainability of the process. nih.govspringerprofessional.de

| Catalyst Type | Reaction Example | Key Features | Reference |

| Palladium | Coupling of aryl triflates with pyrazoles | High yields, good for N-arylpyrazoles | acs.org |

| Palladium | Ring-opening of 2H-azirines with hydrazones | Wide substrate scope for polysubstituted pyrazoles | organic-chemistry.orgthieme-connect.com |

| Copper | Aerobic oxidative [3+2] cycloaddition | High regioselectivity, inexpensive catalyst | rsc.org |

| Copper | Cascade reaction of oxime acetates, amines, and aldehydes | Atom- and step-economical | rsc.org |

| Chitosan-La2O3 Nanocomposite | Synthesis of pyridines and pyrazoles | Recyclable, heterogeneous base catalyst | nih.gov |

| SnO–CeO2 Nanocomposite | One-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | High yields, water as a green solvent | springerprofessional.de |

| Fe3O4 Nanoparticles | Four-component reaction for pyranopyrazoles | Efficient, reusable, room temperature reaction | researchgate.net |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. beilstein-journals.org The synthesis of pyrazoles has greatly benefited from MCR strategies.

A common MCR for pyrazole synthesis involves the reaction of aldehydes, malononitrile, and a hydrazine derivative. nih.gov These reactions can be catalyzed by various substances, including organic catalysts like sodium gluconate or taurine, and can often be performed in green solvents such as water. rsc.org For instance, dihydropyrano[2,3-c]pyrazoles can be synthesized through a one-pot four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org

Another example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by Yb(PFO)3. beilstein-journals.org These MCRs often exhibit high atom economy and allow for the generation of diverse pyrazole libraries.

One-pot reactions, similar to MCRs, involve multiple reaction steps in a single flask without the isolation of intermediates. This approach enhances efficiency and reduces waste. The synthesis of pyrazoles often employs one-pot strategies.

For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones allows for a high-yielding synthesis of polyfunctional pyrazoles. chemistryviews.org Another one-pot method involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then reacted with hydrazine to form pyrazoles. organic-chemistry.org

Copper-catalyzed one-pot syntheses have also been reported. A notable example is the synthesis of 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes in a relay oxidation process. rsc.org This reaction involves several bond formations in a single operation.

Synthesis of N-Substituted 4-Bromo-Pyrazole-3-carbonitrile Derivatives

The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is crucial for modulating the biological activity of these compounds. The synthesis of N-substituted 4-bromo-pyrazole-3-carbonitrile derivatives can be achieved through various methods.

Palladium-catalyzed cross-coupling reactions are a powerful tool for N-arylation. The coupling of aryl triflates with pyrazole derivatives using a palladium catalyst and a suitable ligand like tBuBrettPhos can efficiently produce N-arylpyrazoles. acs.org Similarly, Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with aryl boronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0), can be used to introduce aryl groups. mdpi.com

N-alkylation can also be achieved. For instance, a palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes provides a route to N-alkyl pyrazoles with high regioselectivity and stereoselectivity. acs.org

Furthermore, direct substitution reactions can be employed. For example, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide yields the corresponding N-methylated product. mdpi.com

Chemical Reactivity and Transformative Chemistry of 4 Bromo 1h Pyrazole 3 Carbonitrile

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key site for functionalization. Its ability to act as a leaving group facilitates a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the pyrazole ring. libretexts.org

The reactivity of aryl halides in SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com These groups help to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. libretexts.org In the case of 4-bromo-1H-pyrazole-3-carbonitrile, the nitrile group and the pyrazole ring itself contribute to the activation of the C4 position towards nucleophilic attack.

Commonly employed nucleophiles in these reactions include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. The reaction conditions typically involve the use of a base in a polar aprotic solvent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.org This reaction is widely used to form biaryl structures and other carbon-carbon single bonds. wikipedia.orglibretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C4 position. rsc.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. rsc.orgnih.gov For instance, the use of XPhos Pd G2 precatalyst has been shown to be effective in the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Pyrazole Derivatives

| Pyrazole Derivative | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 95 |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 92 |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 3-Thienylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 88 |

| 4-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | 85 |

This table presents data from a study on the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, illustrating the utility of Suzuki-Miyaura coupling. rsc.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction offers a versatile and efficient method for the synthesis of arylamines, which are important structural motifs in many biologically active compounds. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the C4 position. The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand. researchgate.netresearchgate.net The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. researchgate.net Studies on the N-tritylated analogue, 4-bromo-1H-1-tritylpyrazole, have shown that ligands such as tBuDavePhos are effective for the coupling of various amines. researchgate.netresearchgate.net

Table 2: Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole with Various Amines

| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Piperidine | Pd(dba)2 | tBuDavePhos | t-BuOK | Xylene | 60 |

| Morpholine | Pd(dba)2 | tBuDavePhos | t-BuOK | Xylene | 67 |

| Aniline | Pd(dba)2 | tBuDavePhos | t-BuOK | Xylene | 85 |

| Pyrrolidine | Pd(dba)2 | tBuDavePhos | t-BuOK | Xylene | 7 |

This table summarizes the results of Buchwald-Hartwig amination reactions with a protected form of 4-bromopyrazole, highlighting the influence of the amine substrate on the reaction outcome. researchgate.net

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other cross-coupling methodologies can also be applied to this compound. These include the Sonogashira coupling for the formation of carbon-carbon triple bonds with terminal alkynes, the Heck coupling for the formation of carbon-carbon double bonds with alkenes, and the Stille coupling which utilizes organotin reagents. These reactions further expand the synthetic utility of this versatile building block.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) at the C3 position of the pyrazole ring is another key functional handle that can undergo a variety of chemical transformations.

The triple bond of the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation provides a route to 4-bromo-1H-pyrazole-3-carboxylic acid, another valuable synthetic intermediate.

The nitrile group can also be reduced to an aminomethyl group (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction opens up pathways to pyrazole-containing amines.

Furthermore, the nitrile group can participate in cycloaddition reactions and can be converted to other nitrogen-containing heterocycles. For instance, treatment with sodium azide (B81097) can lead to the formation of a tetrazole ring. Additionally, novel methods have been developed for the thionation of pyrazole-4-carbonitriles to produce pyrazole-4-carbothioamides using thioacetamide (B46855) as a sulfur source. researchgate.net

Hydrolysis to Carboxamides

The transformation of the nitrile group in this compound to a carboxamide is a fundamental reaction. This hydrolysis can be achieved under various conditions, typically involving acidic or basic catalysis. The resulting 4-bromo-1H-pyrazole-3-carboxamide is a valuable intermediate for further synthetic modifications.

Derivatization to Other Nitrogen-Containing Functional Groups

The nitrile functionality of this compound is a versatile handle for the introduction of other nitrogen-containing groups. For instance, nitriles can be converted to tetrazoles, which are important pharmacophores, through reaction with azides. Additionally, reduction of the nitrile can yield primary amines, providing a route to a variety of N-substituted derivatives.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. The presence of two nitrogen atoms influences the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attack.

Nucleophilic Addition to the Pyrazole Nucleus

The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. Nucleophiles tend to add preferentially to the C3 and C5 positions of the pyrazole ring. nih.govnih.gov In the case of this compound, the electron-withdrawing nitrile group at C3 and the bromine atom at C4 can influence the susceptibility of the ring to nucleophilic attack.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. acs.orgnih.gov Pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. acs.orgnih.govunisi.it This method allows for the construction of a wide variety of substituted pyrazoles. acs.orgnih.gov While the provided information focuses on the synthesis of pyrazoles via this method, the pyrazole ring itself can potentially participate in cycloaddition reactions, although this is less common.

Functionalization and Derivatization Strategies

The presence of both a bromo and a nitrile group on the pyrazole ring of this compound offers numerous opportunities for functionalization. The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.netnih.gov This allows for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. nih.govchemimpex.com

The nitrile group can also be transformed into various other functional groups. As mentioned, it can be hydrolyzed to a carboxamide or an acid, or reduced to an amine. These transformations provide access to a wide range of pyrazole derivatives with different chemical properties and biological activities.

Synthesis of Substituted Pyrazole Analogues

The bromine atom at the 4-position of the pyrazole ring is a key functional group that allows for the introduction of various substituents through cross-coupling reactions. This enables the synthesis of a diverse range of substituted pyrazole analogues. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at this position.

Similarly, the cyano group at the 3-position can be chemically modified. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations provide access to a variety of 3-substituted pyrazole derivatives.

Furthermore, the nitrogen atoms of the pyrazole ring can be alkylated or arylated to produce N-substituted pyrazoles. The choice of reaction conditions and reagents allows for regioselective substitution at either the N1 or N2 position.

The following table provides examples of substituted pyrazole analogues synthesized from this compound and related pyrazole precursors.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Bromo-1H-pyrazole | Di-tert-butyl dicarbonate | tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | N-Protection |

| 3,4-Diiodo-1H-pyrazole | Ethyl vinyl ether, TFA | 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | N-Protection |

| 4-Bromo-3-iodo-1H-pyrazole | Ethyl vinyl ether, TFA | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | N-Protection |

| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid, Pd catalyst | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Suzuki-Miyaura Coupling rsc.org |

| N-(Tetrahydropyran-2-yl)-4-phenylpyrazole | n-Butyllithium, DMF | 4-Phenyl-5-pyrazole carbaldehyde | Lithiation-Formylation rsc.org |

Construction of Fused Heterocyclic Systems from this compound

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of both a bromo and a cyano group, along with the reactive pyrazole ring, allows for the construction of bicyclic and polycyclic structures with diverse biological and material properties.

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention due to their wide range of biological activities. The synthesis of these compounds often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrazole core. nih.gov

One common strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While this compound itself is not a direct precursor in this specific reaction, its derivatives, particularly those where the cyano group is converted to an amino group, can be utilized. For instance, reduction of the nitrile to an amine followed by reaction with a suitable diketone can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold.

Another approach involves the reaction of a pyrazole derivative with an α,β-unsaturated ketone. nih.gov The reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 has been shown to produce pyrazolo[3,4-b]pyridines. mdpi.com

The following table summarizes a synthetic route to pyrazolo[3,4-b]pyridines starting from a related pyrazole derivative.

| Starting Pyrazole | Reagents | Product | Yield |

| 5-Amino-1-phenyl-pyrazole | 4-(N,N-dimethylamino)phenyl-3-buten-2-one, ZrCl4 | 4-(4-(N,N-Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 28% mdpi.com |

| 5-Amino-1-phenyl-pyrazole | 4-(9-Anthryl)-3-buten-2-one, ZrCl4 | 4-(9-Anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13% mdpi.com |

| 5-Amino-1-phenyl-pyrazole | 4-(1-Pyrenyl)-3-buten-2-one, ZrCl4 | 6-Methyl-1-phenyl-4-(1-pyrenyl)-1H-pyrazolo[3,4-b]pyridine | 20% mdpi.com |

Pyranopyrazoles are fused heterocyclic compounds containing both a pyran and a pyrazole ring. These scaffolds are often synthesized through multicomponent reactions. A common approach involves the reaction of a hydrazine (B178648), a β-ketoester, malononitrile (B47326), and an aldehyde. nih.gov

While this compound is not a direct starting material in the most common multicomponent syntheses of pyranopyrazoles, it can be envisioned as a precursor to intermediates that could participate in such reactions. For example, transformation of the bromo- and cyano- functionalities could lead to a suitable pyrazole derivative for subsequent cyclization.

A more direct route to a fused pyranopyrazole system from a pyrazole derivative involves the intramolecular cyclization of a suitably functionalized pyrazole. For instance, a pyrazole bearing a propargyloxy substituent can undergo an intramolecular nitrile oxide cycloaddition to form a pyrazolo[4',3':5,6]pyrano[4,3-c] mdpi.comdergipark.org.troxazole (B20620) system. mdpi.com

The following table outlines the synthesis of pyranopyrazoles via a four-component reaction.

| Aldehyde | Hydrazine | β-Ketoester | Malononitrile | Catalyst/Conditions | Product |

| Substituted Aldehydes | 2,4-Dinitrophenyl hydrazine | Ethyl acetoacetate (B1235776) | Malononitrile | SnCl2, Microwave | Pyrano[2,3-c]pyrazole derivatives |

| Aromatic Aldehydes | Hydrazine hydrate | Ethyl acetoacetate | Malononitrile | KOtBu, Methanol | 4H-Pyrano[2,3-c]pyrazoles |

| Aldehydes/Ketones | Hydrazine hydrate | Ethyl acetoacetate | Malononitrile | Fe3O4-MNPs, Water | Pyranopyrazoles |

Pyrazolo-triazoles are hybrid heterocyclic systems containing both a pyrazole and a triazole ring. A prominent method for their synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This reaction involves the coupling of a pyrazole-containing azide with an alkyne, or a pyrazole-containing alkyne with an azide.

To synthesize pyrazolo-triazoles from this compound, one would first need to introduce either an azide or an alkyne functionality onto the pyrazole ring. For example, the bromine atom could potentially be displaced by an azide nucleophile, or the nitrile group could be transformed into a group that can be further functionalized to an alkyne.

A general route to pyrazole-triazole hybrids involves the conversion of an aminopyrazole to a diazonium salt, which is then reacted with diisopropylamine (B44863) to form a triazenylpyrazole. This triazenylpyrazole can then be N-functionalized, followed by conversion to the corresponding azidopyrazole, which can then undergo cycloaddition with an alkyne. nih.gov

The following table provides examples of synthesized triazole-pyrazole hybrids. nih.gov

| Pyrazole Precursor | Alkyne | Product |

| N-Substituted azidopyrazole | Various alkynes | Library of over 50 triazole-pyrazole hybrids |

Pyrazolo-oxazoles are fused heterocyclic systems containing both a pyrazole and an oxazole ring. One synthetic route to a fused pyrazolo-oxazole system, specifically pyrazolo[4',3':5,6]pyrano[4,3-c] mdpi.comdergipark.org.troxazoles, involves an intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com This process starts with a pyrazole derivative containing an O-alkenyl or O-alkynyl group and a formyl group. The formyl group is converted to an oxime, which then undergoes in situ conversion to a nitrile oxide that cyclizes with the nearby double or triple bond.

Starting from this compound, one would need to perform a series of transformations to introduce the necessary functionalities for the INOC reaction. This would likely involve conversion of the cyano group to a formyl group and substitution of the bromine atom with a suitable O-alkenyl or O-alkynyl chain.

The following table illustrates the synthesis of pyrazolo-oxazole derivatives from a pyrazole precursor.

| Pyrazole Precursor | Reagents | Product |

| 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | N/A (Intramolecular reaction) | 3a,4-Dihydro-3H,7H-pyrazolo[4',3':5,6]pyrano[4,3-c] mdpi.comdergipark.org.troxazole |

| 3-(Prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | N/A (Intramolecular reaction) | 4H,7H-pyrazolo[4',3':5,6]pyrano[4,3-c] mdpi.comdergipark.org.troxazole |

The versatility of this compound and related pyrazoles extends to the synthesis of a variety of other polycyclic systems. The specific fused ring system that is formed depends on the nature of the reactants and the reaction conditions employed.

For example, functionalization of the pyrazole ring followed by intramolecular cyclization reactions can lead to a diverse array of polycyclic structures. The development of new synthetic methodologies continues to expand the library of accessible polycyclic pyrazole derivatives.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1h Pyrazole 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For pyrazole (B372694) derivatives, it provides critical insights into the connectivity of atoms, the electronic environment of nuclei, and the tautomeric forms present.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is used to identify the number and environment of hydrogen atoms in a molecule. In 4-bromo-1H-pyrazole-3-carbonitrile, two distinct proton signals are expected: one for the proton on the pyrazole ring (C5-H) and one for the proton on the nitrogen atom (N-H).

The chemical shift of the C-H proton on the pyrazole ring is influenced by the electronic effects of the substituents. For 4-halogenated pyrazoles, the C-H protons typically resonate in the aromatic region of the spectrum. mdpi.com The single proton at the C5 position of this compound would likely appear as a singlet, given the absence of adjacent protons for coupling. Its precise chemical shift would be downfield due to the aromatic nature of the pyrazole ring.

The N-H proton signal is often broad due to quadrupole interactions with the nitrogen atom and chemical exchange with the solvent. researchgate.net Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature. In studies of related pyrazoles, the N-H proton signal can be observed over a wide range and sometimes exchanges with deuterium (B1214612) in deuterated solvents like D₂O, causing the signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-H | ~7.5 - 8.5 | Singlet | Located in the aromatic region. |

Carbon NMR (¹³C NMR) Applications

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbons of the pyrazole ring and the one carbon of the nitrile group.

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substituents. nih.gov

C3: This carbon, bonded to the electron-withdrawing nitrile group, is expected to be shifted downfield.

C4: The carbon atom directly attached to the bromine atom will experience a significant electronic effect, influencing its chemical shift.

C5: The chemical shift of this carbon is influenced by the adjacent nitrogen and the C4-bromo group.

Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift, typically appearing in the range of δ 110-125 ppm.

In N-unsubstituted pyrazoles, the presence of tautomeric equilibrium can sometimes lead to the broadening of the C3 and C5 signals in the ¹³C NMR spectrum. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~140 - 150 | Attached to the nitrile group. |

| C4 | ~95 - 105 | Attached to the bromine atom. |

| C5 | ~130 - 140 | CH carbon of the pyrazole ring. |

Advanced Two-Dimensional NMR Experiments for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed. ipb.ptnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C5 carbon by its correlation to the H5 proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, which can be useful for determining the regiochemistry of N-substituted derivatives.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups. researchgate.netsemanticscholar.org

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Stretching: A broad band is typically observed in the region of 3100-3300 cm⁻¹ for the N-H group involved in hydrogen bonding. mdpi.com

C-H Stretching: The stretching vibration of the C5-H bond on the aromatic ring usually appears just above 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹. The exact position can provide insight into the electronic environment of the cyano group.

C=N and C=C Stretching: Vibrations from the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretching vibration is found in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3300 | Medium-Broad |

| C≡N | Stretching | 2220 - 2260 | Sharp, Strong |

| C-H (aromatic) | Stretching | ~3100 | Medium |

| C=N / C=C | Ring Stretching | 1400 - 1600 | Medium-Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. researchgate.net

For this compound (C₄H₂BrN₃), the molecular weight is 171.98 g/mol . sigmaaldrich.com In the mass spectrum, the molecular ion peak (M⁺) would be a prominent feature. A key characteristic would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks in the mass spectrum, the M⁺ peak and an M+2 peak, with almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. semanticscholar.org For C₄H₂⁷⁹BrN₃, the calculated exact mass would be confirmed to several decimal places, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Pyrazole rings typically undergo characteristic fragmentation pathways, such as the expulsion of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂). openresearchlibrary.orgresearchgate.net The fragmentation of this compound would likely involve the initial loss of Br, HCN, or N₂, leading to various daughter ions that can be analyzed to piece together the molecular structure.

Theoretical and Computational Investigations of 4 Bromo 1h Pyrazole 3 Carbonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They provide a detailed understanding of a molecule's behavior at the electronic level, which is essential for predicting its physical and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of molecules. For pyrazole (B372694) derivatives, DFT calculations have been successfully used to determine structural parameters. unar.ac.id For instance, in related substituted pyrazoles, key bond angles such as C2-C3-N7 and N7-N8-C3 were calculated to be approximately 112° and 109° respectively. unar.ac.id These calculations provide a precise three-dimensional model of the molecule, which is the foundation for understanding its reactivity and interactions.

Table 1: Illustrative Geometric Parameters from DFT Calculations on Pyrazole Systems

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | C-N: ~1.34 Å, N-N: ~1.35 Å, C-Br: ~1.88 Å |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | C-N-N: ~109-112° unar.ac.id |

| Dihedral Angles (°) | The angle between two intersecting planes. | Defines the 3D conformation of the ring. |

Note: The values presented are illustrative and based on general findings for substituted pyrazole systems.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and greater potential for intramolecular charge transfer, which can enhance nonlinear optical (NLO) properties. researchgate.net In a study of related triazole derivatives, a compound with a low band gap of 4.618 eV was identified as having significant potential for NLO applications. researchgate.net

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Determines the molecule's ability to act as a nucleophile or base. youtube.com |

| LUMO | Lowest energy orbital that is unoccupied. | Determines the molecule's ability to act as an electrophile or acid. youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap indicates high polarizability and chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays different potential values on the molecular surface, typically using a color spectrum. Regions of negative potential (rich in electrons), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. unar.ac.id For a molecule like 4-bromo-1H-pyrazole-3-carbonitrile, the MEP map would likely indicate negative potential around the nitrogen atoms of the pyrazole ring and the cyano group, identifying them as primary sites for interaction with electrophiles.

Table 3: MEP Map Color-Coding and Interpretation

| Color | Electrostatic Potential | Interpretation |

| Red | Most Negative | High electron density; favorable site for electrophilic attack. unar.ac.id |

| Yellow/Green | Intermediate/Neutral | Moderate electron density. |

| Blue | Most Positive | Low electron density (electron-poor); favorable site for nucleophilic attack. unar.ac.id |

Computational methods are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key parameters derived from calculations include polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of significant NLO response. Studies have shown that molecules with donor-π-acceptor frameworks and efficient intramolecular charge transfer (ICT) tend to exhibit strong NLO properties. researchgate.net The presence of a bromo group, in particular, has been found to improve molecular hyperpolarizability and favor the acentric crystal structure required for second-harmonic generation (SHG). researchgate.net For related heterocyclic compounds, significant hyperpolarizability values have been calculated, suggesting their potential as NLO materials. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, primarily using DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a chemical reaction. This allows for the determination of activation energies and reaction pathways, providing a rationale for observed product distributions and reaction rates. For derivatives of this compound, this approach can be used to study various transformations, such as palladium-catalyzed cross-coupling reactions, which are common for bromo-aromatic compounds. researchgate.net Modeling can help predict the most favorable reaction conditions and understand the role of catalysts, intermediates, and substituent effects on the reaction outcome.

Tautomerism and Isomerism Studies in this compound Systems

Pyrazoles unsubstituted at the N1 position can exist in different tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. Computational studies, particularly DFT calculations, are essential for determining the relative stabilities of these tautomers. A study on 4-bromo substituted 1H-pyrazoles revealed that when a bromine atom is present at the 3(5) position, the 3-bromo tautomer is the more stable form, both in the solid state and in solution. csic.es DFT calculations confirmed these experimental findings by demonstrating the energetic preference for the 3-bromo tautomer over the 5-bromo tautomer. csic.es This understanding is critical as the specific tautomer present can significantly influence the compound's reactivity and biological activity.

Structure-Reactivity Relationship Analysis in Pyrazole Derivatives

The reactivity of the pyrazole ring is intricately linked to its unique structural and electronic features. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole nucleus exhibits a complex reactivity profile, influenced by the interplay of its distinct atoms and the substituents attached to the ring. nih.govijnrd.org The presence of a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2) gives pyrazoles amphoteric properties, allowing them to act as both acids and bases. nih.gov This dual character, combined with the potential for tautomerism in N-unsubstituted pyrazoles, is fundamental to understanding their structure-reactivity relationships. nih.gov

The reactivity of pyrazole derivatives, including this compound, is governed by the electronic distribution within the heterocyclic ring. The N2 atom, with its available lone pair of electrons, is typically the site of electrophilic attack. ijnrd.org Conversely, the N1-H group is acidic and can be deprotonated by bases. ijnrd.org The carbon atoms of the pyrazole ring can also participate in reactions, with their reactivity being heavily modulated by the nature of the substituents. ijnrd.org

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological or chemical activity. ej-chem.orgresearchgate.net In the context of pyrazole derivatives, QSAR models have been developed to understand how different structural modifications influence their properties, such as their efficacy as enzyme inhibitors. nih.govresearchgate.net These models often consider various molecular descriptors, including steric, electronic, and hydrophobic parameters, to predict the activity of new derivatives.

For instance, 5D-QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the importance of hydrogen bond acceptors, hydrophobic fields, and salt bridge interactions in determining their inhibitory activity. nih.gov Such studies provide a quantitative framework for understanding the structure-reactivity relationships that guide the rational design of new, more potent pyrazole-based compounds. nih.govresearchgate.net

The introduction of a bromine atom at the C4 position and a carbonitrile group at the C3 position of the pyrazole ring, as in this compound, significantly influences its reactivity. The bromine atom, being an electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution. The cyano group at C3 further modulates the electronic properties of the molecule.

The following table summarizes key computed properties that can influence the reactivity of pyrazole derivatives.

| Property | Description | Implication for Reactivity |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface of the molecule. | Indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding interactions with other molecules. researchgate.net |

| Net Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps to identify reactive sites for nucleophilic or electrophilic attack. researchgate.net |

The structural features of halogenated pyrazoles also play a crucial role in their intermolecular interactions and, consequently, their reactivity in the solid state. For example, the crystal structures of 4-halogenated-1H-pyrazoles reveal different hydrogen-bonding motifs depending on the halogen. 4-bromo-1H-pyrazole and its chloro analog are isostructural, forming trimeric hydrogen-bonding patterns, while the fluoro and iodo analogs form catemers. mdpi.com These supramolecular arrangements can influence the accessibility of reactive sites.

The table below presents a comparison of C-X bond lengths in 4-halogenated pyrazoles, which provides insight into the electronic influence of the halogen substituent.

| Compound | C-X Bond Length (Å) (Experimental) | Sum of Covalent Radii (Å) |

| 4-Fluoro-1H-pyrazole | 1.361 | 1.34 |

| 4-Chloro-1H-pyrazole | 1.719 | 1.76 |

| 4-Bromo-1H-pyrazole | 1.876 | 1.91 |

| 4-Iodo-1H-pyrazole | 2.072 | 2.10 |

Data sourced from crystallographic studies of 4-halogenated pyrazoles. mdpi.com

Role As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in the Synthesis of Complex Bioactive Scaffolds

The pyrazole (B372694) nucleus is a well-established pharmacophore, and 4-bromo-1H-pyrazole-3-carbonitrile provides a valuable entry point for the synthesis of novel bioactive compounds. chemimpex.com Its unique electronic and structural features make it an attractive starting material for medicinal chemists. chemimpex.com

Building Blocks for Nitrogen-Containing Heterocycles

The presence of adjacent nitrogen atoms in the pyrazole ring, coupled with the reactive cyano and bromo substituents, makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocycles. cymitquimica.comnih.gov The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions. The bromine atom is amenable to a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of diverse aryl, heteroaryl, and alkyl groups. These transformations enable the construction of fused heterocyclic systems and poly-substituted pyrazoles, which are often key structural motifs in biologically active molecules. researchgate.net

For instance, the pyrazole scaffold is a core component of numerous FDA-approved drugs. nih.gov The ability to functionalize the pyrazole ring at multiple positions, as facilitated by starting materials like this compound, is crucial in the development of new therapeutic agents. mdpi.com

Scaffolds for the Development of Targeted Chemical Entities

The development of targeted therapies, which are designed to interact with specific biological targets, often relies on the synthesis of molecules with precise three-dimensional structures and chemical properties. This compound serves as a valuable scaffold in this endeavor, providing a rigid core upon which various functional groups can be appended to optimize binding affinity and selectivity for a particular protein or enzyme. chemimpex.com

The pyrazole ring itself can engage in hydrogen bonding and other non-covalent interactions within a biological target, while the substituents introduced via the bromo and cyano groups can be tailored to fit into specific binding pockets. This modular approach to drug design, enabled by versatile intermediates like this compound, is a cornerstone of modern medicinal chemistry. mdpi.com

Application in Material Science for Novel Material Development (as a precursor)

The unique chemical properties of this compound also make it a valuable precursor in the field of material science. chemimpex.com Its ability to undergo a variety of chemical modifications allows for its incorporation into polymers and other advanced materials, imparting specific and desirable properties. chemimpex.com

Precursors for Polymers and Coatings

The reactive nature of this compound allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers and coatings. chemimpex.com The introduction of the pyrazole moiety into a polymer backbone can enhance its thermal stability, chemical resistance, and other physical properties. chemimpex.com

Components in Organic Electronic Materials

The pyrazole ring is an electron-rich heterocycle, and derivatives of this compound have been explored for their potential use in organic electronic materials. By strategically modifying the substituents on the pyrazole core, the electronic properties of the molecule can be tuned, making it suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically alter the molecular structure through reactions involving the bromo and cyano groups is key to optimizing the performance of these materials. sigmaaldrich.com

Development of Agrochemical Precursors

The biological activity of pyrazole-containing compounds extends beyond pharmaceuticals to the realm of agrochemicals. chemimpex.com this compound serves as a key intermediate in the synthesis of a variety of pesticides, including herbicides and fungicides. chemimpex.com The pyrazole scaffold is a common feature in many commercially successful agrochemicals, and the ability to readily functionalize this core structure is essential for the development of new and improved crop protection agents. chemimpex.com

The versatility of this compound allows for the creation of large libraries of pyrazole derivatives that can be screened for their herbicidal and fungicidal activity. This high-throughput approach to discovery is facilitated by the reliable and predictable reactivity of the bromo and cyano functional groups. chemimpex.com

General Utility in Diverse Synthetic Pathways and Methodologies

The chemical architecture of this compound, featuring a pyrazole core functionalized with both a reactive bromine atom and a versatile cyano group, establishes it as a pivotal intermediate in organic synthesis. chemimpex.com This unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecular frameworks, particularly in the realms of medicinal and agricultural chemistry. chemimpex.comchim.it

The pyrazole ring itself is a significant pharmacophore found in numerous biologically active compounds. jocpr.com The strategic placement of the bromo and cyano substituents on this core provides synthetic chemists with handles to perform regioselective modifications, enabling the systematic development of new chemical entities. chim.itnih.gov Its utility spans several key reaction types, including nucleophilic substitution, cross-coupling reactions, and the transformation of the nitrile moiety into other functional groups.

A primary application of this intermediate is in the synthesis of substituted pyrazole derivatives. The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. arkat-usa.org This allows for the introduction of a wide array of aryl, alkyl, and other groups at this position, significantly diversifying the available structures.

Furthermore, the cyano group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. researchgate.net For instance, research has demonstrated the transformation of pyrazole-4-carbonitriles into pyrazole-4-carbothioamides using thioacetamide (B46855), providing a pathway to sulfur-containing pyrazole derivatives. researchgate.net

The compound also serves as a precursor for creating fused heterocyclic systems. chim.it The functional groups on the pyrazole ring can participate in cyclocondensation reactions with appropriate bifunctional reagents to construct adjacent rings, leading to bicyclic structures such as pyrazolo[3,4-b]pyridines. chim.itmdpi.com These fused systems are of considerable interest due to their diverse biological and physicochemical properties. chim.it

The general synthetic pathways involving pyrazole intermediates are well-established, often beginning with the formation of the pyrazole ring itself through the condensation of 1,3-dicarbonyl compounds with hydrazines, followed by functionalization. nih.gov this compound represents a readily available, functionalized pyrazole that allows chemists to bypass initial synthesis and functionalization steps and proceed directly to diversification reactions. chemimpex.com

The following tables summarize some of the key synthetic methodologies where pyrazole-based intermediates like this compound are employed.

Table 1: Exemplary Synthetic Transformations of Functionalized Pyrazoles This table illustrates common reaction types that leverage the functional groups present on pyrazole intermediates.

| Starting Material Class | Reagent(s) | Reaction Type | Product Class | Ref. |

| Bromo-pyrazoles | Acrolein diethyl acetal, Palladium catalyst | Cross-Coupling | Aryl-substituted pyrazoles | researchgate.net |

| Pyrazole-4-carbonitriles | Thioacetamide, Amberlyst-15 | Thionation | Pyrazole-4-carbothioamides | researchgate.net |

| 3-Acetyl-pyrazole-4-carbonitrile | Benzaldehyde, KOH | Aldol Condensation | Pyrazolyl-chalcone derivatives | cu.edu.eg |

| 5-Aminopyrazole derivatives | 1,3-Dicarbonyl compounds | Cyclocondensation | Pyrazolo[3,4-b]pyridines | mdpi.com |

Table 2: Synthesis of Fused Pyrazole Systems This table details reaction pathways from pyrazole precursors to fused heterocyclic structures.

| Pyrazole Precursor | Co-reactant | Conditions | Fused System | Ref. |

| Pyrazolyl-chalcone derivative | Guanidine hydrochloride | NaOEt, Reflux | Pyrazolyl-pyrimidines | cu.edu.eg |

| Pyrazolyl-chalcone derivative | Thiourea | EtONa, Reflux | Pyrazolyl-thiopyrimidines | cu.edu.eg |

| 5-Aminopyrazole | Ethyl acetoacetate (B1235776), Malononitrile (B47326) | DABCO, Ethanol, Reflux | Pyrano[2,3-c]pyrazoles | dundee.ac.uk |

| 5-Aminopyrazole | 1,3-Diketones | Acetic acid, High temperature | Pyrazolo[3,4-b]pyridines | mdpi.com |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | PBr₃, DMF, 80°C, 6h | 68% | |

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux, 2.5h | 63% | |

| Microwave-assisted | Acetonitrile, 150°C, 30 min | 85% |

How is this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Analysis :

- IR Spectroscopy : The nitrile group exhibits a strong stretching vibration at ~2230–2240 cm⁻¹, while C-Br appears at ~550–600 cm⁻¹ .

- NMR : The pyrazole protons resonate between δ 7.5–8.5 ppm (¹H), and the nitrile carbon appears at ~115 ppm (¹³C) .

Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) confirms molecular geometry. For derivatives, bond lengths (C-Br: ~1.89 Å) and angles (N-C≡N: ~175°) are critical for structural validation .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from:

Q. Methodological Recommendations :

- Use standardized assays (e.g., CLSI guidelines) and include positive controls.

- Perform SAR studies to isolate functional group contributions .

How can X-ray crystallography and computational modeling guide the design of kinase inhibitors from this compound?

Advanced Research Question

Crystallography : Resolve binding modes in kinase active sites. For example, the bromine atom may occupy hydrophobic pockets, while the nitrile interacts with catalytic lysines .

Q. Computational Modeling :

- Docking studies (e.g., AutoDock) predict binding affinities.

- MD simulations assess stability of inhibitor-enzyme complexes .

Q. Table 2: Key Interactions in Kinase Inhibition

| Derivative | Target Kinase | Binding Affinity (nM) | Key Interactions |

|---|---|---|---|

| 4-Bromo-3-cyano | EGFR | 12.3 | Br–Val702, Nitrile–Lys721 |

| Nitro-substituted | CDK2 | 8.9 | NO₂–Asp86, H-bond with backbone |

What are the challenges in optimizing regioselectivity during functionalization of this compound?

Advanced Research Question

Regioselectivity is influenced by:

- Electronic effects : The electron-withdrawing nitrile group directs electrophiles to the 5-position.

- Steric hindrance : Bulky substituents at the 1-position (e.g., aryl groups) limit accessibility to adjacent positions .

Q. Experimental Solutions :

- Use directing groups (e.g., Boc-protected amines) to control substitution sites.

- Employ Pd-catalyzed cross-coupling for selective C–Br functionalization .

How do solvent and temperature affect the stability of this compound in synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.